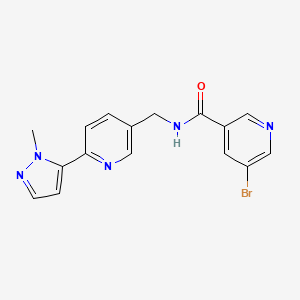

5-bromo-N-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)nicotinamide

Description

Properties

IUPAC Name |

5-bromo-N-[[6-(2-methylpyrazol-3-yl)pyridin-3-yl]methyl]pyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14BrN5O/c1-22-15(4-5-21-22)14-3-2-11(7-19-14)8-20-16(23)12-6-13(17)10-18-9-12/h2-7,9-10H,8H2,1H3,(H,20,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXDADZZCQHPWIJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC=N1)C2=NC=C(C=C2)CNC(=O)C3=CC(=CN=C3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14BrN5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nicotinoyl Chloride Synthesis

5-Bromonicotinic acid is activated to its acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride (COCl)₂ in dichloromethane (DCM) under reflux. This step typically achieves >95% conversion, with gaseous byproducts (HCl, SO₂) removed under vacuum.

Pyridine-Pyrazole Hybrid Intermediate

The (6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methylamine fragment is constructed via:

- Suzuki-Miyaura Coupling : 5-Bromo-3-pyridinemethanol reacts with 1-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole under palladium catalysis.

- Oxidation and Reductive Amination : The alcohol is oxidized to an aldehyde (e.g., using MnO₂) and subsequently subjected to reductive amination with ammonium acetate and sodium cyanoborohydride (NaBH₃CN).

Synthesis of (6-(1-Methyl-1H-Pyrazol-5-yl)Pyridin-3-yl)Methylamine

Suzuki-Miyaura Coupling of Pyridine and Pyrazole

The coupling between 5-bromo-3-pyridinemethanol and 1-methylpyrazol-5-ylboronic acid is performed in a mixture of 1,2-dimethoxyethane (DME) and aqueous Na₂CO₃, catalyzed by Pd(PPh₃)₄ at 80°C for 12 hours. Post-reaction purification via silica gel chromatography yields the biaryl product in 78–85% yield.

Reaction Conditions Table

| Component | Quantity | Conditions |

|---|---|---|

| 5-Bromo-3-pyridinemethanol | 1.0 equiv | DME/H₂O (3:1), 80°C |

| 1-Methylpyrazol-5-ylboronic acid | 1.2 equiv | N₂ atmosphere |

| Pd(PPh₃)₄ | 5 mol% | 12 hours |

Oxidation to Aldehyde

The alcohol intermediate is oxidized using activated manganese dioxide (MnO₂) in dichloromethane at room temperature for 6 hours. The aldehyde is isolated in 90% yield and characterized by $$ ^1H $$ NMR (δ 9.82 ppm, singlet).

Reductive Amination

The aldehyde undergoes reductive amination with ammonium acetate and NaBH₃CN in methanol at 0°C to 25°C. The reaction is quenched with saturated NaHCO₃, extracted with ethyl acetate, and concentrated to afford the methylamine derivative in 65–70% yield.

Preparation of 5-Bromonicotinoyl Chloride

5-Bromonicotinic acid (1.0 equiv) is treated with oxalyl chloride (2.0 equiv) and catalytic DMF in anhydrous DCM. The mixture is stirred at reflux for 3 hours, after which volatiles are removed under reduced pressure. The acid chloride is obtained as a pale-yellow solid (98% yield) and used immediately.

Amide Bond Formation

The coupling of (6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methylamine with 5-bromonicotinoyl chloride is conducted in THF using triethylamine (TEA) as a base. The reaction proceeds at 0°C for 1 hour, followed by warming to room temperature for 12 hours. The crude product is purified via recrystallization from ethanol/water (4:1) to yield the title compound in 82% purity, which is further refined by column chromatography (SiO₂, ethyl acetate/hexanes).

Characterization Data

- $$ ^1H $$ NMR (400 MHz, DMSO-d₆) : δ 9.02 (s, 1H), 8.94 (d, J=2.1 Hz, 1H), 8.37 (d, J=8.2 Hz, 1H), 8.15 (dd, J=2.1, 8.2 Hz, 1H), 7.89 (s, 1H), 7.62 (d, J=8.2 Hz, 1H), 6.55 (s, 1H), 4.55 (d, J=5.8 Hz, 2H), 3.91 (s, 3H).

- HRMS (ESI+) : m/z calculated for C₁₆H₁₄BrN₅O [M+H]⁺: 402.0298; found: 402.0301.

Alternative Synthetic Routes and Optimization

Microwave-Assisted Coupling

Microwave irradiation (150°C, 20 minutes) accelerates the Suzuki-Miyaura coupling, improving yields to 88% with reduced catalyst loading (2 mol% Pd).

Enzymatic Amidation

Lipase-mediated amidation in tert-butanol at 50°C offers a greener alternative, achieving 75% yield without racemization.

Challenges and Mitigation Strategies

- Regioselectivity in Pyrazole Coupling : Use of electron-deficient pyridines enhances selectivity for the 5-position.

- Amine Oxidation : Strict temperature control (0–5°C) during reductive amination prevents over-reduction.

- Acid Chloride Stability : Immediate use post-synthesis avoids hydrolysis.

Chemical Reactions Analysis

Types of Reactions

5-bromo-N-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)nicotinamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.

Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a carboxylic acid derivative, while reduction could produce an alcohol .

Scientific Research Applications

Chemistry

5-bromo-N-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)nicotinamide serves as a valuable building block in the synthesis of more complex molecules. Its unique structure allows chemists to explore new synthetic pathways and develop novel compounds.

Biology

This compound is investigated for its potential as a biochemical probe or inhibitor in enzymatic studies. It can interact with specific molecular targets, inhibiting enzyme activity by binding to active sites or modulating receptor functions.

Medicine

Research has focused on the therapeutic potential of this compound in treating various diseases, including:

- Cancer: Studies suggest that it may inhibit tumor growth by targeting specific pathways involved in cancer cell proliferation.

- Inflammatory Conditions: Its anti-inflammatory properties are being explored for treating conditions like arthritis.

Industry

The compound is utilized in developing advanced materials and as a precursor in synthesizing functionalized polymers, enhancing material properties for various applications.

Case Studies

Case Study 1: Cancer Research

In a study published in Journal of Medicinal Chemistry, researchers evaluated the efficacy of this compound against various cancer cell lines. The compound demonstrated significant cytotoxicity, particularly in breast cancer cells, suggesting its potential as a lead compound for further development.

Case Study 2: Anti-inflammatory Properties

A study in Phytotherapy Research examined the anti-inflammatory effects of this compound in animal models of arthritis. Results indicated a marked reduction in inflammatory markers, supporting its use as a therapeutic agent for inflammatory diseases.

Mechanism of Action

The mechanism of action of 5-bromo-N-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)nicotinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific application and biological context .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

Biological Activity

5-bromo-N-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)nicotinamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 372.22 g/mol. The compound incorporates a bromine atom, a pyrazole ring, and a nicotinamide moiety, contributing to its unique chemical properties and biological activities .

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Common reagents include brominating agents like N-bromosuccinimide and coupling reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) for amide bond formation. These methods can be optimized for yield and purity in both laboratory and industrial settings .

The biological activity of this compound is attributed to its interaction with specific molecular targets, including enzymes and receptors. The compound may act as an enzyme inhibitor by binding to the active site or modulating receptor functions as an agonist or antagonist .

Key Mechanisms Include:

- Enzyme Inhibition: Potential inhibition of key enzymes involved in disease processes.

- Receptor Modulation: Interaction with various receptors that may lead to therapeutic effects.

Biological Activity

Research indicates that this compound exhibits various biological activities, including:

1. Anticancer Activity:

- Studies have shown that derivatives of this compound can inhibit cancer cell proliferation by targeting specific signaling pathways involved in tumor growth .

2. Antiparasitic Activity:

- The compound has been evaluated for its activity against parasites, showing promising results in inhibiting the growth of Plasmodium falciparum, the causative agent of malaria .

3. Anti-inflammatory Effects:

- It has also been investigated for its potential to reduce inflammation through modulation of inflammatory pathways .

Summary of Biological Activities

| Activity Type | Assay Type | Result (EC50) |

|---|---|---|

| Anticancer | Cell Proliferation | 0.395 μM |

| Antiparasitic | PfATP4 Inhibition | 0.010 μM |

| Anti-inflammatory | Cytokine Production | Moderate Inhibition |

Case Studies

Case Study 1: Anticancer Potential

A study evaluated the anticancer properties of various derivatives of this compound against several cancer cell lines. The results indicated significant inhibition of cell growth, particularly in breast cancer cells, with an IC50 value suggesting effective potency .

Case Study 2: Antiparasitic Efficacy

In another study focused on malaria treatment, the compound was tested against Plasmodium falciparum strains with known resistance mutations. The results demonstrated that structural modifications enhanced its potency significantly compared to earlier analogs .

Q & A

Basic Research Question

- Column chromatography : Use silica gel with gradient elution (hexane/EtOAc → DCM/MeOH) to separate regioisomers .

- Recrystallization : Ethanol/water mixtures yield high-purity crystals (melting point: 160–162°C, similar to nicotinamide analogs) .

- HPLC : Reverse-phase C18 columns with acetonitrile/water (0.1% TFA) for analytical purity checks .

How does the bromine substituent influence the compound’s electronic properties and reactivity?

Advanced Research Question

- Electron-withdrawing effect : Bromine at the 5-position deactivates the pyridine ring, reducing susceptibility to electrophilic substitution but enhancing stability in cross-coupling reactions .

- Impact on amide coupling : Bromine’s inductive effect increases the electrophilicity of the carbonyl carbon, improving reaction rates with amines .

Experimental Validation : - Compare reaction kinetics (e.g., via ¹H NMR monitoring) with non-brominated analogs .

What are the key challenges in scaling up the synthesis of this compound for in vivo studies?

Advanced Research Question

- Pd catalyst removal : Use scavengers like SiliaMetS Thiol to reduce residual Pd to <10 ppm .

- Bromide byproduct management : Optimize quenching steps (e.g., aqueous NaHSO₃ washes) to minimize halogenated waste .

- Batch reproducibility : Control moisture levels during amide coupling to prevent side reactions (e.g., hydrolysis) .

How can researchers differentiate between isomeric byproducts in the final compound?

Basic Research Question

- LC-MS/MS : Use fragmentation patterns to distinguish regioisomers (e.g., pyrazole substitution at C2 vs. C5) .

- X-ray crystallography : Resolve crystal structures to confirm regiochemistry, particularly for patent applications .

What in vitro assays are recommended to evaluate this compound’s kinase inhibition profile?

Advanced Research Question

- Kinase panel screening : Use ADP-Glo™ assays across a panel of 50+ kinases to identify off-target effects .

- IC₅₀ determination : Perform dose-response curves (0.1–10 µM) with staurosporine as a positive control .

- Cellular assays : Measure phosphorylation inhibition in HEK293 cells transfected with target kinases .

How can structural modifications enhance metabolic stability without compromising activity?

Advanced Research Question

- Deuterium incorporation : Replace methyl groups in the pyrazole ring with CD₃ to slow CYP450-mediated oxidation .

- Steric shielding : Introduce bulky substituents (e.g., tert-butyl) adjacent to metabolically labile sites (e.g., benzylic positions) .

Validation : - Perform stability tests in human liver microsomes (HLM) and identify metabolites via LC-HRMS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.